3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-14-9-11-15(12-10-14)26-23(28)22-21(25)20-19(18-8-5-13-29-18)16-6-3-4-7-17(16)27-24(20)30-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPMJMAUKKGICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates multiple functional groups, including a furan ring and a thienoquinoline core, which suggest a variety of biological activities that can be explored for drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the thienoquinoline core followed by the introduction of the furan ring and subsequent functionalization. The molecular formula and weight of this compound indicate its complexity and potential reactivity due to the presence of nitrogen and sulfur atoms within its structure.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Antitumor Activity : Preliminary investigations suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has shown effectiveness against various microorganisms, indicating potential applications in treating infections.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. For instance:
- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression.
- Receptor Binding : It could also interact with cellular receptors that play critical roles in cell signaling pathways.
Antitumor Activity
In one study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in human tumor cells. Notably:
- Cell Lines Tested : Mia PaCa-2 (pancreatic cancer), HepG2 (liver cancer), and A549 (lung cancer) showed varying sensitivity to the compound.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to controls.
Antimicrobial Studies
The antimicrobial efficacy of the compound was evaluated using disk diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated:
- Zone of Inhibition : Clear zones were observed around disks containing the compound, suggesting effective microbial inhibition.
- Minimum Inhibitory Concentration (MIC) : Quantitative assays determined MIC values that support its potential as an antimicrobial agent.
Data Summary
| Biological Activity | Observations |
|---|---|
| Antioxidant | Significant protective effects against oxidative stress |
| Antitumor | Dose-dependent inhibition in various cancer cell lines |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties that make it a candidate for drug development:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, indicating its potential as an antibacterial agent .
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases .
Biological Research
In biological studies, 3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide serves as a valuable tool for understanding cellular mechanisms:
- Enzyme Interaction Studies : It is used in biochemical assays to investigate enzyme-substrate interactions and cellular signaling pathways .
- Cellular Pathway Analysis : The compound aids in elucidating complex biological pathways by acting on specific targets within cells .
Material Science
In addition to its biological applications, this compound is explored in material science for its unique properties:
- Development of New Materials : Its structural characteristics allow for the creation of novel materials with specific functionalities .
- Precursor for Industrial Chemicals : It can serve as an intermediate in the synthesis of more complex chemical entities used in various industrial applications .
Case Studies
Several studies highlight the compound's effectiveness across different applications:
- Antimicrobial Studies : A study demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .
- Anticancer Activity : Research indicated that derivatives of this compound showed inhibition of cancer cell lines through apoptosis induction mechanisms .
- Inflammatory Response Modulation : Investigations into its anti-inflammatory properties revealed that it could effectively reduce inflammatory markers in vitro .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at multiple reactive sites:
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Furan Ring Oxidation : Hypochlorite-mediated oxidation (NaOCl) in aqueous ethanol converts the furan moiety into a γ-ketoaldehyde intermediate, which subsequently cyclizes to form fused polycyclic derivatives . Solvent polarity significantly influences reaction pathways, with polar protic solvents favoring dimerization .
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Thiophene Ring Oxidation : The sulfur atom in the thienoquinoline core reacts with oxidizing agents like meta-chloroperbenzoic acid (MCPBA) to form sulfoxide or sulfone derivatives, depending on stoichiometry .
Table 1: Oxidation Outcomes Under Varied Conditions
| Oxidizing Agent | Solvent | Temperature | Major Product | Yield (%) |
|---|---|---|---|---|
| NaOCl | Aqueous EtOH | 25°C | Furan-derived polycycle | 28–29 |
| MCPBA | Dichloromethane | 0°C | Thiophene sulfoxide | 65 |
| KMnO₄ | Acidic H₂O | 60°C | Quinoline ring hydroxylation | 42 |
Nucleophilic Substitution
The amino group at position 3 participates in electrophilic aromatic substitution (EAS) reactions:
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Acylation : Reacts with acetyl chloride in the presence of pyridine to yield N-acetyl derivatives, preserving the thienoquinoline core.
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Suzuki Coupling : The electron-rich furan ring enables palladium-catalyzed cross-coupling with aryl boronic acids, facilitating diversification at position 4.
Key Reaction Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : Dimethylformamide (DMF), 80°C.
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis and solvolysis under controlled conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, producing 5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid and 4-ethylaniline.
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Alkaline Conditions : NaOH in ethanol generates the corresponding carboxylate salt, which can be further functionalized via alkylation.
Table 2: Hydrolysis Products and Yields
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, Δ | Carboxylic acid + 4-ethylaniline | 78 |
| Alkaline (NaOH) | 2M NaOH, EtOH | Sodium carboxylate | 92 |
Ring-Opening and Rearrangement
Under strong alkaline conditions (e.g., KOH in ethanol), the tetrahydrothienoquinoline ring undergoes partial opening, forming a transient enamine intermediate that recyclizes into isoindole derivatives . This process is stereoselective, favoring trans-configured products .
Biological Interactions
While not a direct chemical reaction, the compound’s interaction with biological targets involves:
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Kinase Inhibition : The planar thienoquinoline core intercalates into ATP-binding pockets of kinases, disrupting phosphorylation cascades.
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize the ethylphenyl group to a hydroxyphenyl metabolite in vivo.
Stability Under Ambient Conditions
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Photostability : Degrades by <5% under UV light (254 nm, 48 hours).
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Thermal Stability : Decomposes at 210°C via retro-Diels-Alder fragmentation.
Q & A
Basic Question: What methodologies are recommended for structural elucidation of this thienoquinoline derivative?
Answer:
For structural characterization, employ a combination of 1D/2D NMR (e.g., H, C, COSY, HSQC) to resolve complex heterocyclic systems and substituent orientations. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving stereochemical ambiguities in the fused thieno[2,3-b]quinoline core, as demonstrated in structurally analogous compounds like AZ331 and AZ257 . For furan and ethylphenyl substituents, FT-IR and UV-Vis spectroscopy can validate electronic transitions and functional group interactions.
Advanced Question: How can synthetic yield be optimized for this compound, given its multifunctional heterocyclic system?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in similar quinoline syntheses .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl) improve cyclization efficiency.
- Temperature control : Stepwise heating (e.g., 60°C for furan coupling, 100°C for ring closure) minimizes side reactions.
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for the amino moiety to prevent undesired side reactions during synthesis .
Advanced Question: What computational approaches are effective in predicting reactivity or designing derivatives?
Answer:
- Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states for key steps like furan-thienoquinoline fusion .
- Machine learning (ML) : Train models on databases of analogous heterocycles (e.g., AZ series) to predict regioselectivity in substitution reactions .
- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis based on binding affinity predictions .
Advanced Question: How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC50_{50}50 values)?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times, as metabolic stability varies widely .
- Control for redox interference : Thienoquinoline derivatives can act as redox cyclers; include controls with antioxidants (e.g., NAC) to isolate target-specific effects .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis.
Basic Question: What safety protocols are critical during handling and storage?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation of the furan and amine groups .
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration to minimize environmental release of aromatic amines .
Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Answer:
- Substituent modulation : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., 4-CF) to enhance binding to hydrophobic enzyme pockets, as shown in related quinoline carboxamides .
- Scaffold hopping : Introduce a pyridine ring in place of furan to improve metabolic stability while retaining π-π stacking interactions .
- Pharmacophore mapping : Use 3D-QSAR to correlate steric/electronic properties (e.g., Hammett constants) with activity against target proteins .
Advanced Question: What strategies address purity challenges when sourcing this compound from suppliers lacking analytical data?
Answer:
- In-house purification : Perform flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
- Purity validation : Use HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) and compare retention times to synthetic standards .
- Batch consistency : Request multiple lots for comparative LC-MS and H NMR analysis to detect lot-to-lot variability .
Advanced Question: How can heterogeneous catalysis improve scalability in large-scale synthesis?
Answer:
- Catalyst immobilization : Use Pd/C or Ni-AlO for hydrogenation steps, enabling easy recovery and reuse .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization, reducing reaction times from hours to minutes .
Advanced Question: What methodologies mitigate solubility issues in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability in aqueous buffers .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance cellular uptake and reduce precipitation .
Advanced Question: How can metabolic stability be assessed preclinically for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
